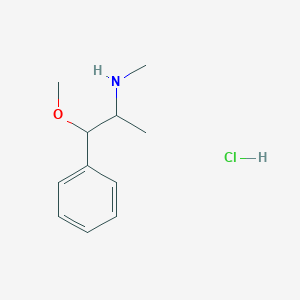
(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride, also known as DL-Methylephedrine hydrochloride, is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride typically involves the reaction of ephedrine or pseudoephedrine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized chemical manufacturing facilities equipped with advanced technology to handle large-scale reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving neurotransmitter activity and receptor binding.
Industry: The compound is used in the manufacture of various chemical products, including solvents and intermediates.
Mécanisme D'action
The mechanism of action of (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased activity of the sympathetic nervous system, resulting in effects such as bronchodilation and vasoconstriction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ephedrine: Similar in structure but lacks the dimethylamino group.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological effects.
Methylephedrine: Similar to (1-Hydroxy-1-phenylpropan-2-YL)dimethylazanium chloride but with different stereochemistry.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act as a sympathomimetic agent makes it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
1-methoxy-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12-2)11(13-3)10-7-5-4-6-8-10;/h4-9,11-12H,1-3H3;1H |
Clé InChI |
VAUZJLKOWYIGBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)OC)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


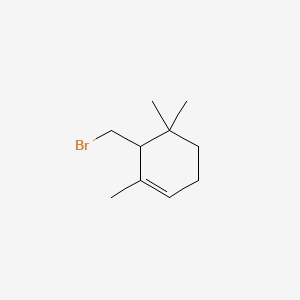
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
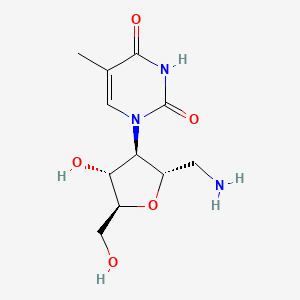
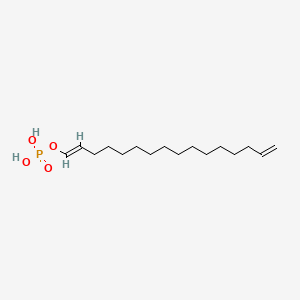
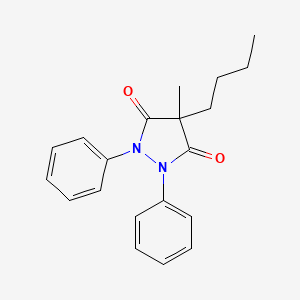
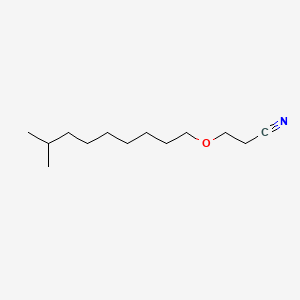
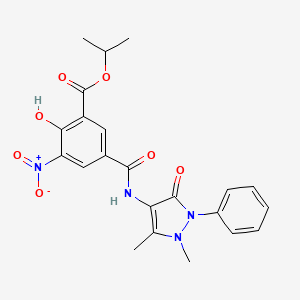
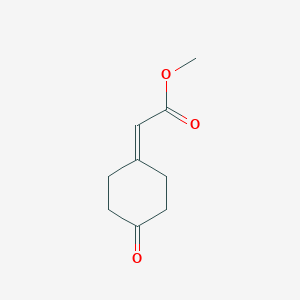
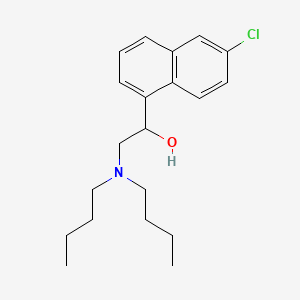
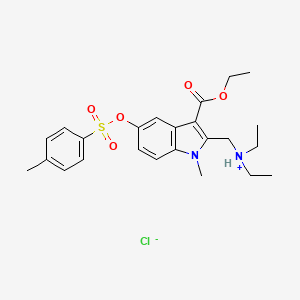
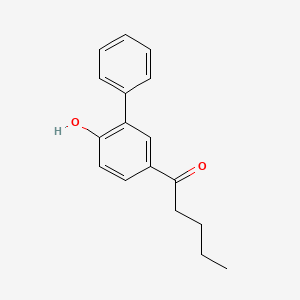
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
